5-Bromo-2-ethoxyanisole
Overview
Description
5-Bromo-2-ethoxyanisole is a chemical compound with the CAS Number: 1070795-38-8 . Its molecular formula is C9H11BrO2 and it has a molecular weight of 231.09 g/mol . The IUPAC name for this compound is 4-bromo-1-ethoxy-2-methoxybenzene .
Molecular Structure Analysis
The InChI code for 5-Bromo-2-ethoxyanisole is 1S/C9H11BrO2/c1-3-12-8-5-4-7 (10)6-9(8)11-2/h4-6H,3H2,1-2H3 . The SMILES representation is CCOC1=C(C=C(C=C1)Br)OC.
Physical And Chemical Properties Analysis
5-Bromo-2-ethoxyanisole is a solid substance . The XLogP3 value is 3.2, which indicates its lipophilicity.
Scientific Research Applications
Synthetic Pathways and Chemical Analysis
5-Bromo[5,5-dibromo]-1,1,1-trihalo-4-methoxy-3-penten[hexen]-2-ones, closely related to 5-Bromo-2-ethoxyanisole, have been explored as precursors in synthesizing various pyrazole derivatives. These include the formation of 3-ethoxymethyl-5-trifluoromethyl-1H-pyrazoles through cyclocondensation reactions and their subsequent transformation into diverse functional groups, demonstrating the compound's utility in complex chemical synthesis (Martins et al., 2013).
Pharmaceutical and Biological Research
In pharmaceutical research, compounds structurally similar to 5-Bromo-2-ethoxyanisole have been studied for their antiviral and antibacterial properties. For instance, 2,4-diamino-6-hydroxypyrimidines substituted at the 5 position showed significant inhibitory activity against retrovirus replication in cell culture, highlighting the potential of these compounds in developing new antiretroviral therapies (Hocková et al., 2003).
Material Science and Nanotechnology
The compound's derivatives have also found applications in material science and nanotechnology. For instance, 5-Bromo-2-ethoxyanisole derivatives have been used in the preparation of organic photovoltaic devices, where they serve as processing additives to control phase separation and purity, significantly impacting the efficiency of these devices (Liu et al., 2012).
properties
IUPAC Name |
4-bromo-1-ethoxy-2-methoxybenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO2/c1-3-12-8-5-4-7(10)6-9(8)11-2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGECZFRMXAHTGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Br)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-ethoxyanisole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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